

# Benzyl 3-acetylpiriperidine-1-carboxylate CAS number 160809-34-7

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## Compound of Interest

**Compound Name:** *Benzyl 3-acetylpiriperidine-1-carboxylate*

**Cat. No.:** *B1523722*

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An In-depth Technical Guide to Benzyl 4-acetylpiriperidine-1-carboxylate (CAS No. 160809-34-7)

## Foreword: Clarification on Chemical Identity

It is imperative to begin this guide by addressing a critical point of nomenclature. The Chemical Abstracts Service (CAS) number 160809-34-7 is unequivocally assigned to Benzyl 4-acetylpiriperidine-1-carboxylate.<sup>[1][2][3]</sup> The topic request specified "**Benzyl 3-acetylpiriperidine-1-carboxylate**" with this CAS number; however, this is inconsistent with global chemical registries. The 3-acetyl isomer is a distinct chemical entity with a different CAS number (502639-39-6).<sup>[4]</sup> This guide will therefore focus exclusively on the compound correctly identified by CAS number 160809-34-7: the 4-substituted isomer. This precision is paramount for ensuring reproducibility and safety in research and development.

## Introduction: Strategic Importance in Synthesis

Benzyl 4-acetylpiriperidine-1-carboxylate is a heterocyclic building block of significant value in medicinal chemistry and organic synthesis. Its structure combines three key features that make it a versatile intermediate:

- A Piperidine Scaffold: This saturated nitrogen-containing heterocycle is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals targeting a wide range of biological systems.<sup>[5][6]</sup>

- A Carboxybenzyl (Cbz) Protecting Group: The nitrogen atom is protected by a Cbz group, a robust yet readily cleavable moiety. This allows for extensive chemical modifications to be performed on other parts of the molecule without unintended reactions at the piperidine nitrogen.
- An Acetyl Functional Group: The ketone functionality at the 4-position serves as a versatile chemical handle for a multitude of subsequent transformations, including nucleophilic additions, reductions to form alcohols, or condensations to build more complex molecular architectures.

This guide provides a detailed examination of its synthesis, analytical characterization, and strategic applications for professionals in drug development and chemical research.

## Physicochemical and Computed Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in the laboratory. The key properties of Benzyl 4-acetylpiriperidine-1-carboxylate are summarized below.

Property	Value	Source
CAS Number	160809-34-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>15</sub> H <sub>19</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	261.32 g/mol	<a href="#">[1]</a>
IUPAC Name	benzyl 4-acetylpiriperidine-1-carboxylate	<a href="#">[1]</a>
Appearance	Light yellow oil, may solidify on standing	<a href="#">[2]</a>
Exact Mass	261.1365 g/mol	<a href="#">[1]</a>
InChI Key	VOETZCCNDJVWCN-UHFFFAOYSA-N	<a href="#">[1]</a>

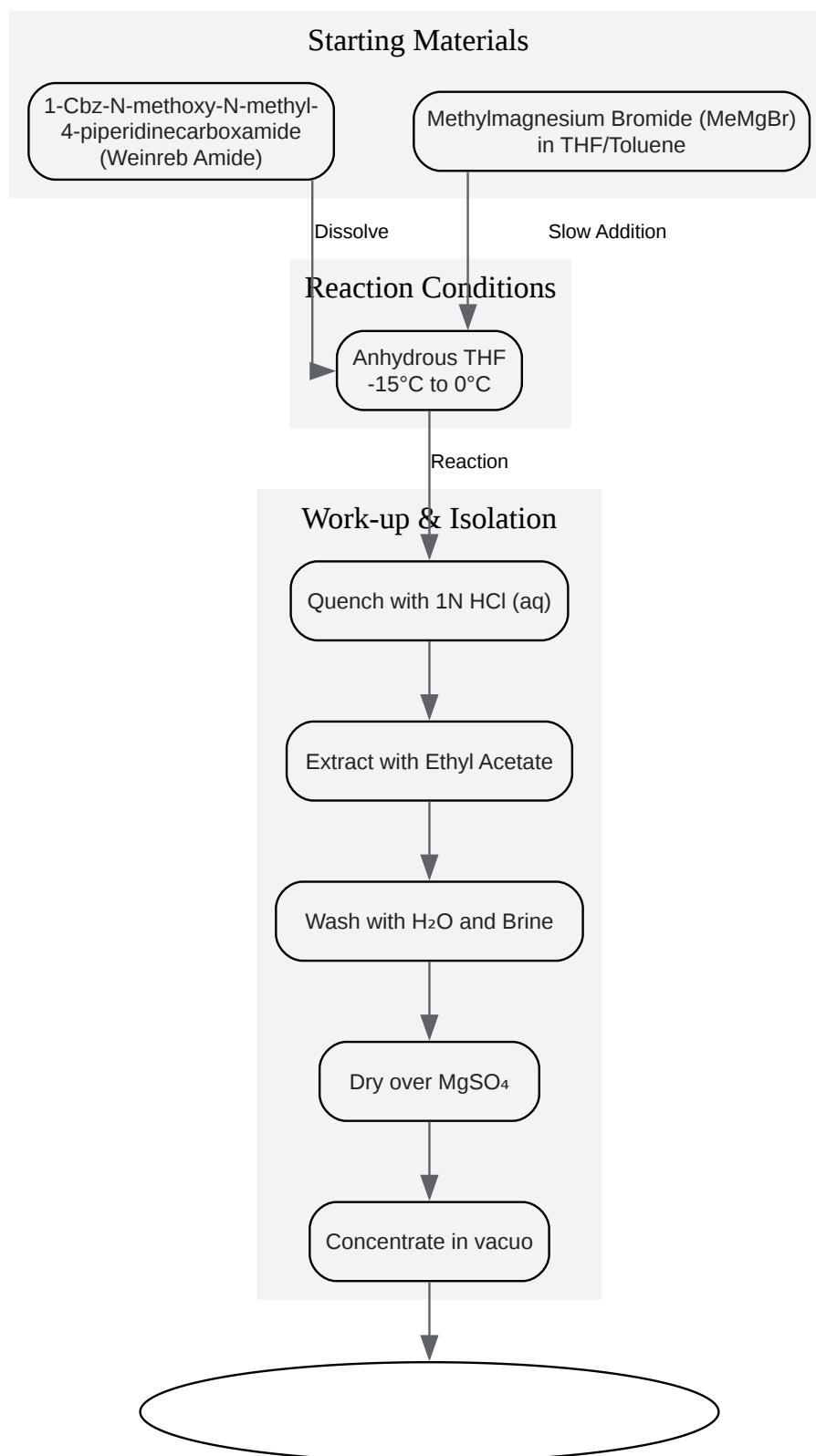
## Synthesis Protocol and Mechanistic Considerations

The synthesis of Benzyl 4-acetylpiridine-1-carboxylate is most effectively achieved through the reaction of a Weinreb amide with an organometallic reagent. This method is favored for its high yield and excellent control over the reaction, preventing the common side reaction of over-addition that plagues ketone syntheses using more reactive starting materials like acid chlorides or esters.

## Experimental Workflow: Grignard Reaction with a Weinreb Amide

The following protocol is adapted from established synthetic procedures.[\[2\]](#)

Diagram: Synthesis Workflow



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Caption: Workflow for the synthesis of Benzyl 4-acetylpiriperidine-1-carboxylate.

## Step-by-Step Methodology

- Reaction Setup: To a stirred solution of 1-Cbz-N-methoxy-N-methyl-4-piperidinecarboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF), cool the mixture to -15°C under an inert atmosphere (e.g., Nitrogen or Argon).
- Grignard Addition: Slowly add a solution of methylmagnesium bromide (MeMgBr) in THF/toluene (approx. 1.4 M, 1.0-1.2 eq) via an addition funnel, ensuring the internal temperature does not exceed -10°C.
- Reaction Monitoring: Stir the reaction mixture at this temperature for approximately 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction at 0°C by the slow addition of 1N hydrochloric acid (HCl), followed by deionized water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual acid and inorganic salts.
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and remove the solvent by concentration under reduced pressure to yield the final product.<sup>[2]</sup>

## Causality and Experimental Rationale

- Choice of Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) is crucial. Upon addition of the Grignard reagent, it forms a stable, five-membered chelated intermediate with the magnesium halide. This intermediate is stable at low temperatures and does not collapse to the ketone until the acidic workup. This prevents a second equivalent of the Grignard reagent from adding to the newly formed ketone, thus avoiding the formation of the tertiary alcohol byproduct.
- Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react violently with protic solvents like water. All glassware must be oven-dried, and anhydrous

solvents must be used to prevent quenching the reagent and reducing the yield.

- Low Temperature: The reaction is conducted at low temperatures (-15°C to 0°C) to ensure the stability of the tetrahedral intermediate and to control the exothermic nature of the Grignard addition.
- Acidic Quench: The addition of 1N HCl serves two purposes: it hydrolyzes the stable intermediate to liberate the desired ketone and protonates any unreacted Grignard reagent, converting it to methane gas and water-soluble magnesium salts.

## Structural Elucidation and Analytical Profile

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. Standard analytical techniques are employed for this purpose.

### Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule.

- Expected  $[M+H]^+$ : 262.[2]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While public spectral data is limited, the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals can be predicted based on the known structure. These predictions serve as a benchmark for researchers analyzing their own samples.

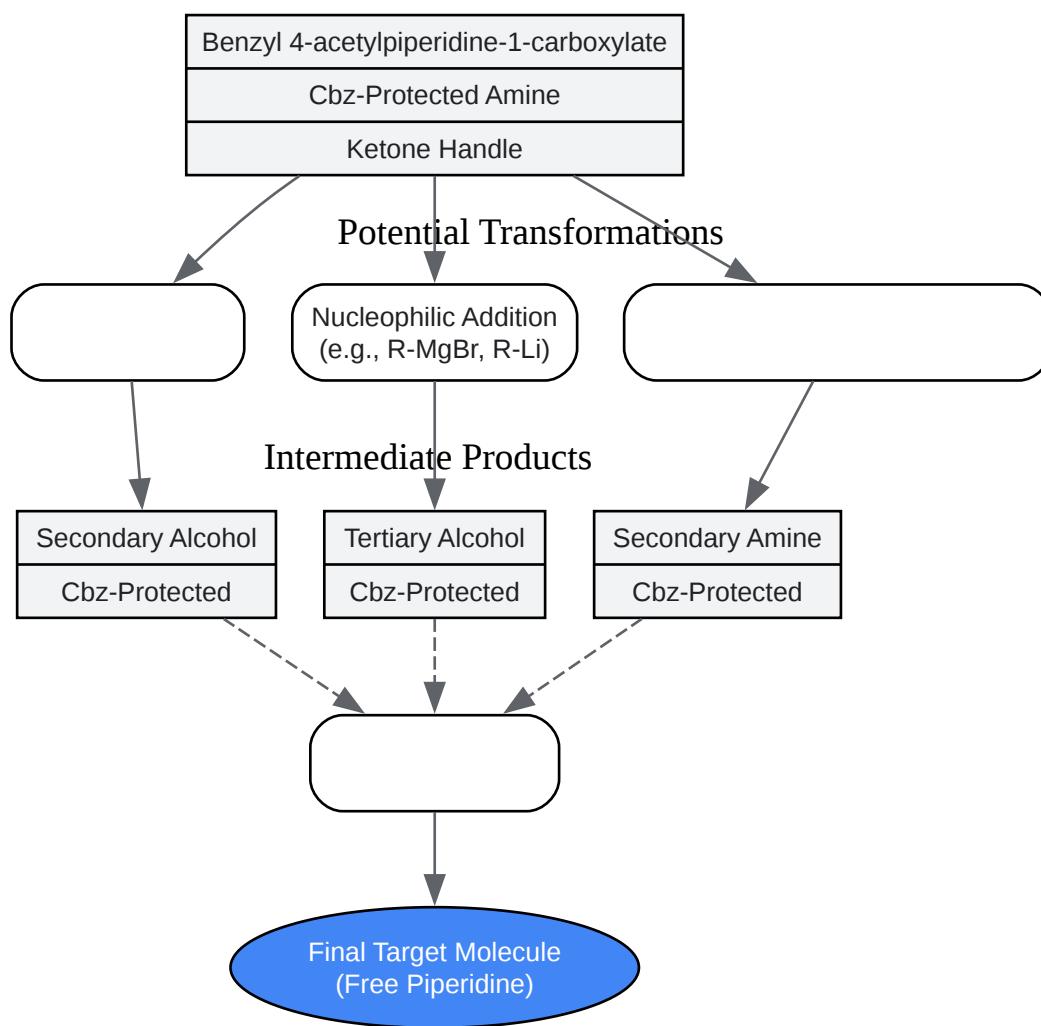
<sup>1</sup> H NMR (Predicted)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Phenyl Protons	7.25 - 7.40	m	5H	-CH <sub>2</sub> -Ph
Benzyl Protons	~5.15	s	2H	-CH <sub>2</sub> -Ph
Piperidine Protons (axial/eq)	4.0 - 4.2 (eq)	m	2H	CH <sub>2</sub> -N-CH <sub>2</sub> (equatorial)
Piperidine Protons (axial/eq)	2.8 - 3.0 (ax)	m	2H	CH <sub>2</sub> -N-CH <sub>2</sub> (axial)
Piperidine Methine Proton	~2.5	tt	1H	CH-C=O
Piperidine Protons (axial/eq)	1.5 - 1.9	m	4H	CH <sub>2</sub> -CH-CH <sub>2</sub>
Acetyl Protons	~2.1	s	3H	-C(=O)-CH <sub>3</sub>

<sup>13</sup> C NMR (Predicted)	Chemical Shift ( $\delta$ , ppm)	Assignment
Ketone Carbonyl	~210	-C(=O)-CH <sub>3</sub>
Carbamate Carbonyl	~155	N-C(=O)-O
Phenyl Carbons (ipso)	~137	C-CH <sub>2</sub>
Phenyl Carbons	127 - 129	CH (aromatic)
Benzyl Carbon	~67	-CH <sub>2</sub> -Ph
Piperidine Carbons	~44	CH <sub>2</sub> -N-CH <sub>2</sub>
Piperidine Methine Carbon	~41	CH-C=O
Piperidine Carbons	~29	CH <sub>2</sub> -CH-CH <sub>2</sub>
Acetyl Carbon	~28	-C(=O)-CH <sub>3</sub>

## Applications in Research and Drug Development

The utility of Benzyl 4-acetylpiriperidine-1-carboxylate lies in its capacity to serve as a scaffold for building molecular complexity. The strategic interplay between its functional groups allows for selective and sequential chemical modifications.

Diagram: Role as a Synthetic Intermediate



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Caption: Chemical utility of Benzyl 4-acetylpiriperidine-1-carboxylate in multi-step synthesis.

- As a Protected Scaffold: The primary role of this compound is to provide a 4-acetylpiriperidine core where the highly reactive secondary amine is masked. This allows chemists to perform reactions exclusively at the ketone. For example, reducing the ketone to a secondary alcohol

with sodium borohydride would be difficult with a free piperidine, as the amine could interfere or require different reaction conditions.

- **Elaboration of the Acetyl Group:** The ketone is a gateway to diverse functionality. It can be converted into secondary or tertiary alcohols, amines via reductive amination, or used in Wittig-type reactions to form alkenes. This versatility is central to creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
- **Cbz Deprotection:** Once all desired modifications are complete, the Cbz group can be cleanly removed under mild conditions, typically through catalytic hydrogenation ( $H_2$  gas with a palladium-on-carbon catalyst). This unmasks the piperidine nitrogen, revealing the final target molecule or an intermediate ready for N-alkylation or N-arylation. This final step is crucial for synthesizing many biologically active compounds where a free or specifically substituted piperidine nitrogen is required for binding to a biological target.[\[7\]](#)

## Conclusion

Benzyl 4-acetyl

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